Furanodienone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 呋喃二烯酮可以通过多种合成路线合成。 一种常见的方法是在酸性条件下对锗酮(一种前体倍半萜)进行环化 . 反应通常需要使用强酸如硫酸或盐酸来促进环化过程。

工业生产方法: 呋喃二烯酮的工业生产通常涉及从天然来源,尤其是姜黄属植物的根茎中提取和分离。 提取过程包括溶剂提取,然后使用色谱技术纯化化合物 .

化学反应分析

反应类型: 呋喃二烯酮会发生各种化学反应,包括:

常用试剂和条件:

氧化: 过氧化氢,间氯过氧苯甲酸。

还原: 硼氢化钠,氢化铝锂。

取代: 胺,硫醇和其他亲核试剂。

主要生成产物:

氧化: 呋喃二烯酮环氧化物。

还原: 二氢呋喃二烯酮。

取代: 各种取代的呋喃二烯酮衍生物。

科学研究应用

Chemical Properties and Sources

Furanodienone is classified as a furanosesquiterpenoid and is predominantly found in the following plant families:

- Asteraceae

- Apiaceae

- Myrtaceae

- Lauraceae

- Zingiberaceae

- Burseraceae

Notably, it is extracted from various species of Curcuma (turmeric) and Commiphora (myrrh) .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also reduces nitric oxide (NO) production and the generation of pro-inflammatory cytokines .

Case Study:

In a study investigating its effects on inflammation, this compound was shown to significantly decrease inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi and antiprotozoal effects against Trypanosoma brucei .

Data Table: Antimicrobial Efficacy of this compound

| Microorganism Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibitory | |

| Gram-negative bacteria | Inhibitory | |

| Pathogenic fungi | Inhibitory | |

| Trypanosoma brucei | Inhibitory |

Anticancer Properties

This compound has been extensively studied for its anticancer effects, particularly in various cancer cell lines. It induces apoptosis through reactive oxygen species (ROS) generation and affects multiple signaling pathways.

Key Findings:

- Induces G0/G1 phase arrest in cancer cells.

- Triggers apoptosis via mitochondrial dysfunction.

- Demonstrates efficacy against colorectal cancer in both in vitro and in vivo models .

Case Study: Colorectal Cancer Research

In a study involving human colorectal carcinoma cell lines, this compound significantly inhibited cell proliferation and induced apoptosis through ROS-dependent mechanisms. The compound was also tested in xenograft models, where it reduced tumor size with minimal toxicity to surrounding tissues .

Recent Developments

Recent studies have highlighted the potential of this compound as a PXR agonist, which may enhance its therapeutic applications for gastrointestinal disorders such as inflammatory bowel disease (IBD). The compound showed promising results in ameliorating colitis symptoms in animal models by selectively activating PXR pathways .

作用机制

呋喃二烯酮通过多个分子靶点和途径发挥作用:

相似化合物的比较

呋喃二烯酮在呋喃倍半萜类化合物中是独一无二的,因为它具有特定的生物活性,并针对特定的分子靶点。 类似的化合物包括:

姜黄酮: 另一种具有抗癌和抗炎特性的呋喃倍半萜类化合物.

姜黄醇: 以其抗菌和抗癌活性而闻名.

锗酮: 一种前体倍半萜,可以环化形成呋喃二烯酮.

属性

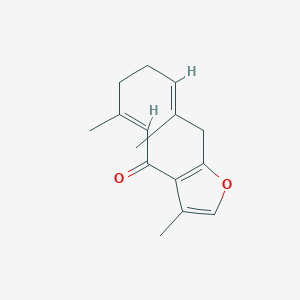

分子式 |

C15H18O2 |

|---|---|

分子量 |

230.3 g/mol |

IUPAC 名称 |

(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+ |

InChI 键 |

XVOHELPNOXGRBQ-NXAIOARDSA-N |

SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |

手性 SMILES |

C/C/1=C\C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |

规范 SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |

同义词 |

furanodienone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。